REACTION_SMILES
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[CH3:1][S:2][c:3]1[n:4][n:5]2[c:6]([s:7]1)[n:8][cH:9][cH:10]2.[CH3:26][C:27]#[N:28].[I:11][N:12]1[C:13](=[O:14])[CH2:15][CH2:16][C:17]1=[O:18].[Na+:24].[Na+:25].[S:19]([O-:20])([O-:21])(=[O:22])=[S:23]>>[CH3:1][S:2][c:3]1[n:4][n:5]2[c:6]([s:7]1)[n:8][cH:9][c:10]2[I:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1nn2ccnc2s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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O=S([O-])([O-])=S
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])([O-])=S
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Name
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Type
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product
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Smiles
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CSc1nn2c(I)cnc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |